2-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-4,6-di-morpholin-4-yl-[1,3,5]triazine
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Overview
Description
2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methyl-4-pyrimidine, which is then reacted with 4,6-dimorpholino-1,3,5-triazine under specific conditions to form the desired compound. The reaction often requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of corresponding sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pyrimidine and triazine rings can interact with active sites of enzymes, leading to changes in their activity . Additionally, the compound may interfere with nucleic acid functions by binding to DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent and has similar reactivity in organic synthesis.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in peptide synthesis.
Uniqueness
2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide is unique due to its combination of pyrimidine and triazine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H20ClN7O2S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C16H20ClN7O2S/c1-11-10-12(19-13(17)18-11)27-16-21-14(23-2-6-25-7-3-23)20-15(22-16)24-4-8-26-9-5-24/h10H,2-9H2,1H3 |
InChI Key |
CMXSDSBBSPKOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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